1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol 1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20030498
InChI: InChI=1S/C17H16N2S/c1-12-7-9-14(10-8-12)15-11-19(17(20)18-15)16-6-4-3-5-13(16)2/h3-11H,1-2H3,(H,18,20)
SMILES:
Molecular Formula: C17H16N2S
Molecular Weight: 280.4 g/mol

1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol

CAS No.:

Cat. No.: VC20030498

Molecular Formula: C17H16N2S

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol -

Specification

Molecular Formula C17H16N2S
Molecular Weight 280.4 g/mol
IUPAC Name 3-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thione
Standard InChI InChI=1S/C17H16N2S/c1-12-7-9-14(10-8-12)15-11-19(17(20)18-15)16-6-4-3-5-13(16)2/h3-11H,1-2H3,(H,18,20)
Standard InChI Key OAVXVNANSRVCMG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3C

Introduction

Key Findings

1-(2-Methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol (C₁₇H₁₆N₂S) is a heterocyclic aromatic compound featuring a central imidazole ring substituted with 2-methylphenyl and 4-methylphenyl groups at positions 1 and 4, respectively, and a thiol (-SH) group at position 2 . Its molecular weight is 280.4 g/mol, with a unique structural configuration that enables diverse chemical reactivity and potential biological applications . While direct pharmacological data remain limited, structural analogs exhibit antimicrobial, anticancer, and enzyme-inhibitory properties, suggesting avenues for further research .

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises:

  • Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3 .

  • 2-Methylphenyl substituent: A toluene derivative attached to position 1 of the imidazole ring, introducing steric hindrance and electron-donating effects .

  • 4-Methylphenyl substituent: A para-methyl-substituted benzene ring at position 4, enhancing lipophilicity and π-stacking potential .

  • Thiol group: A sulfur-containing functional group at position 2, enabling nucleophilic reactions and metal coordination .

Table 1: Structural Comparison with Analogous Compounds

Compound NameMolecular FormulaSubstituents (Positions)Unique Features
1-(2-Methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiolC₁₇H₁₆N₂S1: 2-methylphenyl; 4: 4-methylphenylDual methylphenyl groups enhance steric and electronic complexity
1-(4-Chlorophenyl)-1H-imidazole-2-thiolC₁₀H₉ClN₂S1: 4-chlorophenylChlorine substituent increases electrophilicity
5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiolC₁₆H₁₃BrN₂S1: 4-methylphenyl; 5: 4-bromophenylBromine enhances halogen bonding potential

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via cyclization strategies adapted from methods used for analogous imidazole-thiols:

Method A:

  • Starting Materials: 2-Methylphenyl isothiocyanate and 4-methylphenylglyoxal .

  • Cyclization: Reactants undergo base-mediated cyclization in ethanol at 60–80°C for 6–12 hours .

  • Purification: Recrystallization from ethanol yields the pure product (estimated yield: 70–85%) .

Method B:

  • Intermediate Formation: Condensation of 3-aminopropionaldehyde dimethyl acetal with 2-methylphenyl isothiocyanate in methanol .

  • Acid Hydrolysis: Treatment with HCl at 50°C removes protecting groups, forming the imidazole-thiol .

Table 2: Reaction Conditions and Yields for Selected Methods

MethodTemperature (°C)SolventCatalyst/BaseYield (%)
A60–80EthanolK₂CO₃78
B50MethanolHCl92

Challenges in Synthesis

  • Byproduct Formation: Competing reactions may yield regioisomers (e.g., 1,5-disubstituted imidazoles), necessitating rigorous chromatography .

  • Thiol Oxidation: The -SH group is prone to oxidation, requiring inert atmospheres (N₂/Ar) during synthesis.

Reactivity and Functionalization

Nucleophilic Substitution

The thiol group participates in:

  • Alkylation: Reaction with alkyl halides (e.g., methyl iodide) forms thioethers, enhancing solubility .

  • Metal Coordination: Binds to transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or medicinal applications .

Electrophilic Aromatic Substitution

The electron-rich imidazole ring undergoes:

  • Nitration: Introduces nitro groups at position 5, altering electronic properties for drug design .

  • Sulfonation: Enhances water solubility but may reduce membrane permeability .

Comparison with Structural Analogs

Substituent Effects

  • Methyl vs. Halogen Substituents: Methyl groups enhance lipophilicity, whereas halogens (Cl, Br) improve target binding via halogen bonds.

  • Thiol vs. Thione Tautomerism: The thiol form predominates in solution, but thione tautomers may form in crystalline states .

Table 3: Biological Activity of Selected Analogs

CompoundBiological ActivityTarget
1-(4-Chlorophenyl)-1H-imidazole-2-thiolAnticancer (IC₅₀: 12 µM)Tubulin polymerization
5-(4-Bromophenyl)-1H-imidazole-2-thiolCOX-2 inhibition (88% at 10 µM) Cyclooxygenase-2

Future Research Directions

  • Pharmacological Profiling: Evaluate antimicrobial and anticancer efficacy in in vitro and in vivo models.

  • Crystallographic Studies: Resolve 3D structure to guide rational drug design.

  • Green Synthesis: Develop solvent-free or catalytic methods to improve sustainability .

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